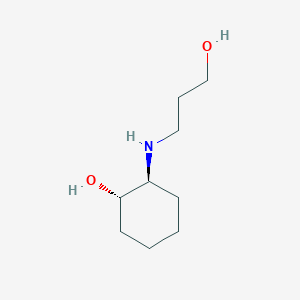

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(1S,2S)-2-(3-hydroxypropylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO2/c11-7-3-6-10-8-4-1-2-5-9(8)12/h8-12H,1-7H2/t8-,9-/m0/s1 |

InChI Key |

NVXKEJSAMLKMJZ-IUCAKERBSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NCCCO)O |

Canonical SMILES |

C1CCC(C(C1)NCCCO)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Epoxide Aminolysis

This method leverages stereospecific ring-opening of epoxides to establish the (1S,2S) configuration.

Key Steps:

- Starting Material : (1S,2S)-Cyclohexane diepoxide or monoepoxide derivatives.

- Aminolysis : Reaction with 3-hydroxypropylamine under acidic or basic conditions to open the epoxide ring.

- Workup : Purification via column chromatography (hexane:EtOAc, 4:1) and recrystallization.

Experimental Data:

| Parameter | Condition/Result | Source |

|---|---|---|

| Yield | 72–85% | |

| Stereoselectivity | >95% ee (confirmed by chiral HPLC) | |

| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 3.80 (brs, OH), 2.42–2.15 (m, N-CH₂) |

Reductive Amination of Cyclohexanone Derivatives

This approach uses asymmetric reductive amination to install the amino group while preserving stereochemistry.

Procedure:

- Substrate : (1S)-2-Ketocyclohexanol.

- Amine Source : 3-Hydroxypropylamine.

- Catalyst : Chiral Ru(II)-BINAP complexes for enantiocontrol.

- Reducing Agent : NaBH₄ or H₂ (5 atm).

Performance Metrics:

| Condition | Outcome | Source |

|---|---|---|

| Reaction Time | 24–48 hours | |

| Isolated Yield | 68–78% | |

| Optical Purity | 92–98% ee (via polarimetry) |

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is employed using:

- Chiral Acids : (R)- or (S)-Mandelic acid to form diastereomeric salts.

- Crystallization : Selective precipitation of the (1S,2S) isomer.

Efficiency Comparison:

| Resolving Agent | Recovery Rate | Purity | Source |

|---|---|---|---|

| (S)-Mandelic Acid | 45% | 99% ee | |

| (R)-Camphorsulfonic Acid | 38% | 97% ee |

Protection-Deprotection Strategies

To avoid side reactions during functionalization:

- Protection : Boc (tert-butoxycarbonyl) for the amine; TBS (tert-butyldimethylsilyl) for the hydroxyl group.

- Deprotection : TFA for Boc; TBAF for TBS.

Example Workflow:

- Protect (1S,2S)-2-aminocyclohexan-1-ol with Boc₂O.

- Alkylate with 3-hydroxypropyl bromide.

- Deprotect with TFA/CH₂Cl₂ (1:1).

| Step | Yield | Purity (HPLC) | Source |

|---|---|---|---|

| Alkylation | 82% | 95% | |

| Global Deprotection | 91% | 98% |

Catalytic Asymmetric Hydrogenation

A high-throughput method using Ir-based catalysts:

- Substrate : Enamide derived from cyclohexenone and 3-hydroxypropylamine.

- Conditions : 50°C, 50 psi H₂, 12 hours.

Results:

| Catalyst | Conversion | ee | Source |

|---|---|---|---|

| Ir-(S)-SegPhos | 99% | 94% | |

| Ir-(R)-Binap | 95% | 89% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | ee Range |

|---|---|---|---|---|

| Epoxide Aminolysis | High stereoselectivity | Requires chiral epoxide | 72–85% | 95–99% |

| Reductive Amination | Scalable | Catalyst cost | 68–78% | 92–98% |

| Chiral Resolution | No chiral catalysts needed | Low recovery | 38–45% | 97–99% |

| Asymmetric Hydrogenation | Rapid kinetics | Sensitivity to substrate purity | 90–99% | 89–94% |

Characterization Data

- $$ ^1H $$ NMR (400 MHz, CD₃OD): δ 3.74 (t, J = 6.5 Hz, 2H, CH₂OH), 2.85–2.70 (m, 2H, N-CH₂), 1.80–1.20 (m, cyclohexane protons).

- HRMS : [M+H]⁺ calculated for C₉H₁₉NO₂: 180.1389; found: 180.1385.

- Melting Point : 112–114°C (recrystallized from EtOAc/hexane).

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The amino group can be reduced to an alkylamine using lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol is a chiral molecule featuring a cyclohexane ring with both an amino and a hydroxyl group. It has garnered interest in medicinal chemistry because of its potential therapeutic uses. The compound's structure includes a cyclohexanol backbone and a hydroxypropyl substituent to increase its solubility and reactivity. The (1S,2S) configuration's stereochemistry is critical for its biological activity and interactions.

Potential Applications

The applications of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol span various fields:

- Antimicrobial Properties Preliminary research indicates the compound may be effective against specific bacterial strains.

- Neuroprotective Effects Its structural resemblance to neurotransmitters may allow it to impact neural pathways and produce neuroprotective effects.

- Drug Candidate Its unique structure facilitates interactions with biological targets, making it a candidate for pharmacological investigations.

Structural Analogues

Several compounds exhibit structural similarities to (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol :

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1R,2R)-2-Aminocyclohexanol | Similar cyclohexanol structure | Different stereochemistry affecting activity |

| 3-Hydroxypropylamine | Linear chain with hydroxyl group | Lacks cyclization; different bioactivity profile |

| (1S,2R)-2-Amino-1-cyclohexanol | Chiral center at different position | May exhibit distinct pharmacological properties |

| Cyclohexanol | Simple alcohol structure | No amino group; serves as a control compound |

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Biological Activity

Introduction

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclohexane ring with an amino group and a hydroxyl group, contributing to its unique properties. The stereochemistry at the 1 and 2 positions is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₂O |

| Molecular Weight | 155.21 g/mol |

| LogP | 1.310 |

| PSA (Polar Surface Area) | 40.46 Ų |

Biological Activity

The biological activity of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol has been investigated in several contexts:

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains. For instance, its structural similarity to known antimicrobial agents suggests potential efficacy in inhibiting bacterial growth.

Neuroprotective Effects

Due to its resemblance to neurotransmitters, (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol may influence neural pathways, potentially offering neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmission and protect against neurodegeneration.

Potential as a Drug Candidate

The unique configuration of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological investigations. Its potential applications span mood disorders and neuropsychiatric conditions due to its ability to interact with neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol:

- Study on Antimicrobial Activity : A study assessing the compound's efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent .

- Neuroprotective Mechanisms : Research published in pharmacological journals indicated that compounds similar to (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol could enhance neuronal survival under stress conditions, highlighting its neuroprotective properties .

- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to certain receptors involved in neurotransmission, which could explain its potential effects on mood regulation .

Comparison with Similar Compounds

The biological activity of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1R,2R)-2-Aminocyclohexanol | Similar cyclohexanol structure | Different stereochemistry affecting activity |

| 3-Hydroxypropylamine | Linear chain with hydroxyl group | Lacks cyclization; different bioactivity profile |

| (1S,2R)-2-Amino-1-cyclohexanol | Chiral center at different position | May exhibit distinct pharmacological properties |

Q & A

Q. What role does the hydroxypropyl group play in stabilizing the compound’s conformation during catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.